Cyclopropyl(pyrimidin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl(pyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-7(6-2-3-6)8-9-4-1-5-10-8/h1,4-7,11H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEMQKGJSONMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cyclopropyl Pyrimidin 2 Yl Methanol and Derivatives
General Synthetic Strategies for Carbinols Bearing Cyclopropyl (B3062369) and Pyrimidine (B1678525) Subunits
The creation of carbinols that feature both cyclopropyl and pyrimidine groups is a significant endeavor in organic synthesis. nih.gov These structural motifs are present in numerous biologically active molecules, making the development of efficient synthetic methods a key area of research. chemicalbook.comnih.gov General approaches to these compounds often involve either the pre-functionalization of one heterocyclic core followed by the introduction of the second, or the convergent joining of two suitably elaborated fragments.
A common strategy involves the use of a pyrimidine precursor that is subsequently modified to introduce the cyclopropylmethanol (B32771) moiety. This can be achieved through various carbon-carbon bond-forming reactions. Alternatively, a cyclopropane-containing building block can be attached to a pyrimidine ring. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the cyclopropyl and pyrimidine rings.
Specific Reaction Pathways in Compound Elaboration
The synthesis of cyclopropyl(pyrimidin-2-yl)methanol and its analogs relies on a variety of specific reaction types to construct the target molecule. These include nucleophilic additions to form the carbinol, reductions to generate the alcohol, nucleophilic substitutions to build the pyrimidine core, oxidations to adjust functional groups, and cyclopropanation reactions to create the three-membered ring.
Nucleophilic Addition Reactions to Pyrimidine-2-carbaldehyde Precursors
A primary method for constructing the this compound framework is through the nucleophilic addition of a cyclopropyl organometallic reagent to a pyrimidine-2-carbaldehyde precursor. wikipedia.orgwikipedia.org Organometallic reagents such as cyclopropyl Grignard reagents (cyclopropylmagnesium bromide) or cyclopropyllithium are common choices for this transformation. tandfonline.comtandfonline.com These reagents act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde. wikipedia.org
The reaction proceeds via a nucleophilic addition mechanism, where the carbon-metal bond of the organometallic reagent cleaves, and a new carbon-carbon bond is formed between the cyclopropyl group and the carbonyl carbon. This initially forms a magnesium or lithium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final secondary alcohol, this compound. The general reactivity of aldehydes makes them suitable substrates for this type of addition.
It is important to note that the reactivity of organometallic reagents can be influenced by the specific pyrimidine substrate. nih.gov For instance, studies on the addition of Grignard reagents to other pyrimidine systems have shown that competing reaction pathways can sometimes occur, leading to substitution on the pyrimidine ring itself. nih.govuea.ac.uk Careful control of reaction conditions, such as temperature, is often necessary to favor the desired 1,2-addition to the carbonyl group. nih.gov
Reductive Transformations for Alcohol Moiety Formation
An alternative approach to the alcohol functionality involves the reduction of a corresponding ketone, namely cyclopropyl 2-pyrimidyl ketone. This method is a cornerstone of alcohol synthesis in organic chemistry. libretexts.orgchadsprep.comlibretexts.org A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. libretexts.orgnbinno.com
Sodium borohydride is a milder reducing agent and is often preferred due to its compatibility with a wider range of functional groups and its use in protic solvents like methanol (B129727) or ethanol. google.compatsnap.com The reduction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. libretexts.org Subsequent protonation of the resulting alkoxide furnishes the desired secondary alcohol.
Lithium aluminum hydride is a much stronger reducing agent and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran. libretexts.orgnbinno.com While highly effective, its greater reactivity necessitates more stringent reaction conditions and careful handling. The choice between these reagents depends on the specific substrate and the presence of other reducible functional groups in the molecule.
| Reducing Agent | Solvent | Reactivity | Typical Use |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | Selective reduction of aldehydes and ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong | Reduction of a wide range of carbonyl compounds |
Nucleophilic Substitution Reactions Involving Halogenated Pyrimidine Intermediates
The construction of the pyrimidine ring itself often relies on nucleophilic substitution reactions. Halogenated pyrimidines, such as 2-chloropyrimidine or 2-bromopyrimidine, are versatile intermediates in the synthesis of pyrimidine derivatives. mdpi.com These compounds can undergo nucleophilic aromatic substitution (SNA) reactions where the halogen atom is displaced by a suitable nucleophile. mdpi.com
In the context of synthesizing precursors for this compound, a key step could involve the reaction of a halogenated pyrimidine with a nucleophile that will later be converted into the cyclopropylmethanol group. For example, a protected form of a hydroxymethyl group could be introduced via nucleophilic substitution, followed by further synthetic manipulations. The reactivity of halogenated pyrimidines towards nucleophilic attack makes them valuable building blocks in the synthesis of complex pyrimidine-containing molecules.
Oxidation Reactions in Synthetic Schemes
Oxidation reactions can play a crucial role in preparing the necessary precursors for the synthesis of this compound. For instance, the pyrimidine-2-carbaldehyde required for the nucleophilic addition of a cyclopropyl organometallic reagent is often prepared by the oxidation of the corresponding primary alcohol, 2-(hydroxymethyl)pyrimidine. wikipedia.org
Cyclopropanation Reactions for Constructing the Cyclopropyl Moiety
The formation of the cyclopropane (B1198618) ring is a key aspect of the synthesis of this compound. wikipedia.org Cyclopropanation reactions involve the addition of a carbene or a carbenoid to an alkene. wikipedia.org While not directly forming the final molecule in one step, these reactions are fundamental to creating the cyclopropyl group that is later incorporated.
One common method for cyclopropanation is the Simmons-Smith reaction, which utilizes a diiodomethane and a zinc-copper couple to generate a zinc carbenoid. This reagent then reacts with an alkene to form the cyclopropane ring in a stereospecific manner. Other methods include the use of diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. acs.org The choice of cyclopropanation method depends on the desired substitution pattern on the cyclopropane ring and the nature of the starting alkene. The high ring strain of cyclopropanes makes their synthesis challenging, often requiring highly reactive species. wikipedia.org
N-Ylide Mediated Cyclopropanation
A notable method for the synthesis of a pyrimidinyl trans-cyclopropane carboxylic acid involves an efficient N-ylide mediated cyclopropanation. This reaction utilizes the nitrogen ylide derived from t-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) to react with a vinylpyrimidine. The process is aza-Michael addition followed by an intramolecular substitution reaction.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
| 4-methyl-2-vinylpyrimidine | N-ylide from t-butyl bromoacetate and DABCO | Cesium Carbonate | Acetonitrile (B52724) | t-butyl (2RS, 3RS)-3-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylate | 86% |
Formal [3+2] Cycloaddition Strategies
The synthesis of pyrimidine-containing polycyclic compounds can be achieved through formal [3+2] cycloaddition reactions. One such strategy involves the reaction of chiral pyrimidinyl-substituted dimethyl cyclopropanedicarboxylates with nitrosoarenes or silyl enol ethers, catalyzed by a Lewis acid. This approach allows for the synthesis of chiral isoxazole and carbocyclic pyrimidine nucleoside analogues. researchgate.net
For instance, in the presence of magnesium iodide (MgI₂), the [3+2] cycloaddition of a chiral pyrimidinyl-substituted cyclopropane with a nitrosoarene can yield diverse chiral isoxazole pyrimidine nucleoside analogues with yields up to 78% and enantiomeric excesses ranging from 88–96% ee. researchgate.net Alternatively, using neodymium triflate (Nd(OTf)₃) as the catalyst, the annulation reaction with silyl enol ethers can produce a series of chiral carbocyclic pyrimidine nucleoside analogues in up to 64% yield, with a diastereomeric ratio greater than 20:1 and enantiomeric excesses of 87–96% ee. researchgate.net
| Cyclopropane Derivative | Dipolarophile/Dienophile | Catalyst | Product Type | Max. Yield | Stereoselectivity |
| Chiral pyrimidinyl-substituted dimethyl cyclopropanedicarboxylate | Nitrosoarene | MgI₂ | Chiral isoxazole pyrimidine nucleoside analogue | 78% | 88-96% ee |
| Chiral pyrimidinyl-substituted dimethyl cyclopropanedicarboxylate | Silyl enol ether | Nd(OTf)₃ | Chiral carbocyclic pyrimidine nucleoside analogue | 64% | >20:1 dr, 87-96% ee |
Coupling Reactions for Pyrimidine Ring Formation or Functionalization
Coupling reactions are instrumental in both constructing the pyrimidine ring and introducing functional groups to it.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the arylation of pyrimidine rings. This palladium-catalyzed reaction involves the coupling of a halogenated pyrimidine with an aryl or heteroaryl boronic acid. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been successfully arylated with various aryl/heteroaryl boronic acids using a Pd(0) catalyst to produce novel pyrimidine analogs. Optimal conditions were found to be 5 mol % of Pd(PPh₃)₄ as the catalyst, potassium phosphate (K₃PO₄) as the base, and 1,4-dioxane as the solvent, leading to good product yields. It was observed that electron-rich boronic acids generally provided better yields.
Microwave-assisted Suzuki-Miyaura coupling has also been shown to be a very efficient method for the regioselective C4-substitution of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids. organic-chemistry.org This procedure offers significant advantages, including short reaction times of 15 minutes and a very low catalyst loading of 0.5 mol% of tetrakis(triphenylphosphine)palladium(0). organic-chemistry.org
Amide/Carboxamide Coupling Reactions
Amide coupling reactions are crucial for the synthesis of pyrimidine carboxamides. These reactions typically involve the coupling of a pyrimidine carboxylic acid with an amine or the coupling of a pyrimidine amine with a carboxylic acid or its derivative. A notable example is the synthesis of Imatinib, which involves a C–N coupling reaction between 4-(4-methylpiperazine-1-methyl)benzamide and N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine.
Another approach involves the synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives. In this multi-step synthesis, a key step is the coupling of a pyrido[1,2-a]pyrimidine ester with various substituted aliphatic amines to form the final carboxamide products.
| Pyrimidine Substrate | Coupling Partner | Reaction Type | Key Reagents/Catalyst | Product Type |
| N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine | 4-(4-methylpiperazine-1-methyl)benzamide | C-N Coupling | Not specified in abstract | Imatinib |
| Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate | Substituted aliphatic amines | Amide Coupling | Not specified in abstract | Pyrido[1,2-a]pyrimidine-3-carboxamides |
Mitsunobu Reactions
The Mitsunobu reaction provides a versatile method for the conversion of primary and secondary alcohols to a variety of other functional groups with inversion of stereochemistry. nih.gov This reaction is carried out using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The alcohol is activated by the phosphine and azodicarboxylate, allowing for nucleophilic attack by a suitable pronucleophile. nih.gov
In the context of pyrimidine-containing molecules, the Mitsunobu reaction can be employed for direct dehydration to form ethers or for the formation of C-N bonds. For example, in the synthesis of dorsomorphin-based compounds, the Mitsunobu reaction was used to eliminate halogenation steps and perform direct dehydration. nih.gov This reaction has been successfully applied to the synthesis of aryl-alkyl ethers and for C-N bond formation in related heterocyclic systems. nih.govnih.gov The reaction of an alcohol with a phenol or a secondary amine in the presence of PPh₃ and DIAD can lead to the formation of the corresponding ether or amine. nih.gov
Catalytic Approaches in Compound Synthesis
Catalysis plays a pivotal role in the synthesis of pyrimidine derivatives, offering pathways with high efficiency, regioselectivity, and sustainability.
A variety of metals have been employed as catalysts in the synthesis of pyrimidines. Iridium-catalyzed multicomponent synthesis has been reported for the regioselective formation of pyrimidines from amidines and up to three different alcohols. acs.orgsioc-journal.cn This process proceeds through a sequence of condensation and dehydrogenation steps. acs.orgsioc-journal.cn
Palladium catalysts are widely used, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction for C-C bond formation on the pyrimidine ring. acs.org Palladium-catalyzed reactions have also been developed for the synthesis of 4-aminopyrido[2,3-d]pyrimidines and 4-aminopyrido[3,2-d]pyrimidines via isocyanide insertion. organic-chemistry.org
Copper catalysts have been utilized in the cyclization of ketones with nitriles under basic conditions to afford diversely functionalized pyrimidines. mdpi.com A copper-catalyzed three-component reaction of amidines, styrene, and N,N-dimethylformamide (DMF) has been reported for the synthesis of pyrimidine carboxamides. growingscience.com
Furthermore, nano-catalysts have emerged as effective and often reusable catalysts for pyrimidine synthesis. For instance, magnetic nano Fe₃O₄ particles have been used to catalyze the one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine hydrochloride under solvent-free conditions.
| Catalyst Type | Reaction Type | Substrates | Product |
| Iridium | Multicomponent Synthesis | Amidines, Alcohols | Substituted Pyrimidines |
| Palladium | Cross-Coupling | Halogenated Pyrimidines, Boronic Acids | Arylated Pyrimidines |
| Copper | Cyclization | Ketones, Nitriles | Functionalized Pyrimidines |
| Nano Fe₃O₄ | Multicomponent Reaction | Aldehyde, Malononitrile, Benzamidine | Substituted Pyrimidines |
Transition Metal Catalysis (e.g., Palladium, Rhodium, Samarium Diiodide)
Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules, including derivatives of this compound. These catalysts facilitate the formation of key carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium: Palladium catalysts are extensively used for cross-coupling reactions that can form the pyrimidinyl-cyclopropane bond. For instance, in the synthesis of a precursor to the target scaffold, a Suzuki-Miyaura reaction was employed to couple 2-chloro-4-methylpyrimidine with a vinylboronic acid pinacol ester. acs.org Optimization of this reaction showed that a catalyst system of palladium acetate with 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and potassium carbonate as the base provided the best results for forming the necessary vinyl pyrimidine intermediate, which is a precursor for cyclopropanation. acs.org Such palladium-catalyzed methods are fundamental in constructing the core structure before the introduction or modification of the methanol group. acs.orgnih.gov
Rhodium: Rhodium catalysts are particularly renowned for their application in cyclopropanation reactions, often utilizing diazo compounds as carbene precursors. nih.govnih.govacs.orgacs.orgrsc.org In the synthesis of related chiral cyclopropanes, dirhodium(II) catalysts bearing chiral ligands have demonstrated high levels of stereocontrol. nih.gov For example, rhodium(II) catalysts with adamantylglycine-derived ligands can achieve high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes with aryldiazoacetates. rsc.org While a direct synthesis of this compound using this method is not explicitly detailed, the principles are directly applicable. A vinylpyrimidine could serve as the olefin partner for a rhodium-catalyzed reaction with a suitable diazoacetate, followed by reduction of the ester to the desired methanol. acs.org
Samarium Diiodide (SmI₂): Samarium diiodide is a powerful single-electron transfer (SET) reductant used for a variety of transformations, including radical cyclizations and carbon-carbon bond formations. researchgate.netpageplace.de Its application can be seen in fragmentation reactions of cyclopropane systems to install complex substituents. nih.gov In the context of synthesizing cyclopropyl ketones, which are direct precursors to cyclopropyl methanols, SmI₂ can mediate intermolecular radical couplings. nih.gov For instance, SmI₂ catalyzes the cross-coupling of aryl cyclopropyl ketones and alkynes, showcasing its utility in building more complex molecular frameworks around the cyclopropyl core. nih.gov
| Catalyst/Reagent | Reaction Type | Substrates | Key Conditions | Product | Yield |
|---|---|---|---|---|---|
| Palladium Acetate / dppf | Suzuki-Miyaura Coupling | 2-chloro-4-methylpyrimidine, Vinylboronic acid pinacol ester | K₂CO₃, Dioxane/Water | 4-methyl-2-vinylpyrimidine | 77% acs.org |
| Rh₂(S-TCPTAD)₄ | Asymmetric Cyclopropanation | Acrylate derivatives, Aryldiazoacetates | Refluxing pentane | Chiral cyclopropane ester | Up to 71% (84% ee) nih.gov |
| Samarium Diiodide (SmI₂) | Intermolecular Radical Coupling | Aryl cyclopropyl ketones, Alkynes | Catalytic SmI₂ (15 mol%) | Decorated cyclopentenes | Not specified nih.gov |
Organocatalysis in Enantioselective Transformations
Organocatalysis, which uses small, chiral organic molecules to catalyze chemical reactions, has become a powerful tool for asymmetric synthesis. dntb.gov.uanih.gov This approach avoids the use of metals and can provide high levels of enantioselectivity. For the synthesis of chiral cyclopropyl compounds, organocatalysts are particularly effective in Michael-initiated ring-closure (MIRC) reactions. nih.govacs.org
In a relevant example, the synthesis of chiral cyclopropyl purine nucleoside analogues was achieved using a bifunctional squaramide-based organocatalyst, (DHQD)₂AQN. nih.govacs.org This catalyst promoted the asymmetric MIRC reaction between α-purine acrylates and α-bromo-carboxylic esters to yield the desired cyclopropyl derivatives with excellent yields (72-98%) and high enantioselectivities (93-97% ee). nih.govacs.org The resulting ester can then be reduced to the corresponding methanol. This strategy demonstrates the potential for organocatalysis to construct the chiral this compound core with high enantiocontrol. nih.govacs.org
Acid and Base Catalysis in Reaction Optimization
The use of acids and bases is critical for optimizing many synthetic transformations by controlling pH, activating substrates, or neutralizing byproducts.
Base Catalysis: In the synthesis of pyrimidinyl cyclopropane precursors, bases play a crucial role. During the palladium-catalyzed Suzuki-Miyaura coupling to form vinylpyrimidine, bases such as potassium phosphate and potassium carbonate were essential for the catalytic cycle. acs.org Furthermore, in a novel cyclopropanation method involving the reaction of a vinylpyrimidine with a nitrogen ylide, a base is required for the initial dehydrohalogenation and subsequent reaction steps. mdpi.com In one study, cesium carbonate was used to facilitate the reaction, and its physical properties (particle size) were found to be critical for driving the reaction to completion. acs.org
Acid Catalysis: Lewis acids are known to activate donor-acceptor cyclopropanes for ring-opening and subsequent cycloaddition reactions. uni-regensburg.de While not a direct synthesis of the target molecule, this reactivity highlights how acid catalysis can be used to functionalize the cyclopropane ring. For instance, Yb(OTf)₃ has been used to catalyze the conversion of fused bicyclic cyclopropanes with thioureas into complex heterocyclic systems with high diastereoselectivity. uni-regensburg.de This demonstrates the potential for acid-catalyzed post-modification of the cyclopropyl pyrimidine scaffold.
Stereoselective Synthesis of Chiral Isomers
The central carbon of the methanol group in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer is often crucial for pharmaceutical applications. This is achieved through two main strategies: asymmetric catalysis and chiral resolution. chim.it
Asymmetric Catalysis for Enantiocontrol
Asymmetric catalysis involves using a chiral catalyst to influence the stereochemical outcome of a reaction, directly producing an enantiomerically enriched product. researchgate.netmonash.edu This is often more efficient than separating enantiomers from a racemic mixture.
Both transition-metal catalysis and organocatalysis offer powerful platforms for enantiocontrol. As mentioned previously, chiral rhodium catalysts are effective for asymmetric cyclopropanation reactions. nih.govacs.org Similarly, chiral organocatalysts, such as cinchona alkaloid derivatives, can be used to produce cyclopropanes with high enantiomeric excess. researchgate.net The choice of catalyst and reaction conditions determines which enantiomer is formed preferentially. For example, a key step in synthesizing a chiral cyclopropyl nucleoside involved an asymmetric Michael-initiated ring-closure reaction catalyzed by (DHQD)₂AQN, which afforded products with up to 97% ee. nih.gov
Chiral Resolution Techniques via Diastereomeric Salt Formation
Chiral resolution is a classical yet powerful technique for separating enantiomers from a racemic mixture. nii.ac.jp This method involves reacting the racemic mixture (e.g., a carboxylic acid precursor to the target alcohol) with a single enantiomer of a chiral resolving agent (a chiral base for a racemic acid). acs.orgnii.ac.jp This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. acs.orgnii.ac.jp
A scalable and chromatography-free resolution was developed for a key precursor, (2RS, 3RS)-3-(4-methylpyrimidin-2-yl)cyclopropane carboxylic acid. acs.org The racemic acid was treated with various chiral bases. It was found that (S)-1-(1-naphthyl)ethylamine was a highly effective resolving agent. acs.org Crystallization of the resulting diastereomeric salts from a specific solvent allowed for the isolation of the desired salt with high diastereomeric purity, which, after removal of the resolving agent, yielded the enantiomerically pure carboxylic acid (>99% ee). acs.orgresearchgate.net
| Racemic Compound | Chiral Resolving Agent | Solvent for Crystallization | Result | Reference |
|---|---|---|---|---|
| (2RS, 3RS)-3-(4-methylpyrimidin-2-yl)cyclopropane carboxylic acid | (S)-1-(1-naphthyl)ethylamine | Industrial Methylated Spirits (IMS) | Isolation of the desired (S,S)-acid salt with >99% ee. | acs.org |
| (2RS, 3RS)-3-(4-methylpyrimidin-2-yl)cyclopropane carboxylic acid | (+)-Abietylamine | Acetonitrile | Preferential crystallization of the undesired (R,R)-acid salt. | acs.org |
Advanced Synthetic Techniques and Reaction Conditions
To improve efficiency, safety, and scalability, modern synthetic chemistry often employs advanced techniques. In the synthesis of pyrimidinyl cyclopropane derivatives, a notable advanced method is the use of nitrogen ylides for cyclopropanation. acs.org
This novel cyclopropanation was developed as an alternative to using potentially explosive diazo compounds. The method involves reacting a vinylpyrimidine with a nitrogen ylide generated in situ from t-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org The reaction, facilitated by cesium carbonate, proceeds under reflux conditions to form the trans-disubstituted cyclopropane ester with high diastereoselectivity (50:1 trans:cis ratio). acs.org This approach avoids chromatography and provides the precursor ester in high yield (86%), which can then be hydrolyzed to the carboxylic acid and subsequently reduced to this compound. acs.org This ylide-mediated reaction represents a safer and more scalable route for constructing the core cyclopropane ring. acs.orgacs.org
Continuous Flow Reactor Applications
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch processing. flinders.edu.au These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and the potential for seamless integration of multiple synthetic steps. flinders.edu.aumdpi.com While a specific continuous flow synthesis for this compound has not been detailed in the available literature, the principles of flow chemistry can be applied to its synthesis based on established reactions for similar heterocyclic compounds.
A plausible continuous flow approach would involve the reaction of a pyrimidine precursor with a cyclopropyl-containing reagent in a microreactor or a packed-bed reactor. For instance, the Grignard reaction between 2-halopyrimidine and cyclopropanecarboxaldehyde, or the addition of a cyclopropyl Grignard reagent to a 2-formylpyrimidine, could be adapted to a flow process.
Key components and process parameters in a hypothetical continuous flow synthesis:
Pumps: Precise and pulseless pumps are crucial for delivering reagents at a constant flow rate. nih.gov
Reactors: Microreactors with efficient mixing capabilities or packed-bed reactors containing a supported catalyst or reagent would be suitable. flinders.edu.au
Temperature and Pressure Control: The ability to precisely control temperature and pressure in a flow reactor allows for the use of elevated conditions to accelerate reaction rates and improve yields. mdpi.com
In-line Analysis and Purification: Integration of in-line analytical techniques, such as spectroscopy, can enable real-time reaction monitoring and optimization. flinders.edu.au Subsequent purification modules can be connected in-line to isolate the desired product.
The application of continuous flow technology to the synthesis of this compound and its derivatives holds the potential for a more efficient, scalable, and safer manufacturing process. flinders.edu.au
Table 1: Potential Continuous Flow Synthesis Parameters for this compound
| Parameter | Value/Condition | Rationale |
| Reactants | 2-chloropyrimidine, cyclopropylmagnesium bromide | Common starting materials for Grignard-based synthesis. |
| Reactor Type | Microreactor with static mixers | Ensures efficient mixing of reagents. |
| Temperature | 25-100 °C | Optimization would be required to balance reaction rate and selectivity. |
| Residence Time | 1-10 minutes | Shorter reaction times are a key advantage of flow chemistry. nih.gov |
| Solvent | Tetrahydrofuran (THF) | A common solvent for Grignard reactions. |
| Quenching | In-line addition of aqueous ammonium chloride | Allows for continuous work-up. |
One-Pot Synthetic Methods
One-pot syntheses are highly desirable in organic chemistry as they reduce the number of reaction and purification steps, leading to increased efficiency, reduced waste, and cost savings. The synthesis of this compound can be envisioned through a one-pot procedure involving the in-situ formation of a key intermediate.
A feasible one-pot approach could involve the reaction of a suitable pyrimidine precursor with a cyclopropyl Grignard reagent. For example, treating 2-chloropyrimidine with magnesium turnings in the presence of cyclopropanecarboxaldehyde in a single reaction vessel could potentially yield the desired product. Alternatively, a one-pot reaction could be designed where a pyrimidine ring is constructed from acyclic precursors, followed by the introduction of the cyclopropylmethanol moiety without isolation of the intermediate pyrimidine.
While a specific one-pot synthesis for this compound is not extensively documented, related one-pot preparations of substituted pyrimidines and cyclopropanes suggest the viability of such a strategy. For instance, a novel cyclopropanation of 4-methyl-2-vinylpyrimidine has been developed through a reaction with a nitrogen ylide derived from t-butyl bromoacetate and DABCO. acs.org This indicates the potential for developing a one-pot process for the target molecule.
Table 2: Hypothetical One-Pot Synthesis of this compound
| Step | Reagents and Conditions | Purpose |
| 1 | 2-bromopyrimidine, magnesium turnings, THF | In-situ formation of pyrimidin-2-ylmagnesium bromide. |
| 2 | Cyclopropanecarboxaldehyde, -78 °C to room temperature | Nucleophilic addition to the aldehyde. |
| 3 | Aqueous work-up | Isolation of the final product. |
Solvent Selection and Optimization
The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, yields, and selectivity. The primary synthetic route to this compound likely involves a Grignard reaction, where the solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity.
Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly employed for Grignard reactions. THF is often preferred due to its higher boiling point, which allows for a wider range of reaction temperatures, and its better ability to solvate the magnesium species. The optimization of solvent composition can have a substantial impact on the outcome of the reaction. For instance, the use of solvent mixtures or additives can sometimes enhance the solubility of reactants and intermediates, leading to improved reaction kinetics and yields.
In the context of synthesizing pyrimidine derivatives, the polarity and coordinating ability of the solvent can affect the reactivity of the pyrimidine ring and the stability of any charged intermediates. Therefore, a systematic screening of solvents is often necessary to identify the optimal conditions for the synthesis of this compound.
Table 3: Common Solvents for Grignard Reactions and Their Properties
| Solvent | Boiling Point (°C) | Dielectric Constant | Key Features |
| Diethyl ether | 34.6 | 4.3 | Traditional solvent for Grignard reagent formation. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good solvating power for Grignard reagents, allows for higher reaction temperatures. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Higher boiling point than THF, can be derived from renewable resources. |
| Dioxane | 101 | 2.2 | Can be used for higher temperature reactions, but is a suspected carcinogen. |
Protecting Group Chemistry in Synthetic Sequences
In multi-step syntheses of complex molecules like this compound, the use of protecting groups is often essential to mask reactive functional groups and ensure that reactions occur at the desired positions. jocpr.com The hydroxyl group of the cyclopropylmethanol moiety and potentially reactive sites on the pyrimidine ring may require protection during certain synthetic transformations.
For the hydroxyl group, a variety of protecting groups can be employed, with the choice depending on the specific reaction conditions of the subsequent steps. Common protecting groups for alcohols include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), ethers (e.g., benzyl, Bn), and esters (e.g., acetate, Ac). The selection of a protecting group is guided by its ease of introduction, stability under the planned reaction conditions, and the mildness of the conditions required for its removal. jocpr.com
If the synthesis involves modifications to the pyrimidine ring, it may be necessary to protect the ring nitrogens to prevent unwanted side reactions. However, the pyrimidine ring is generally electron-deficient and less prone to electrophilic attack, which may obviate the need for protection in many cases. The strategic application of protecting group chemistry allows for a more controlled and efficient synthesis, enabling the construction of the target molecule with high precision. jocpr.com
Table 4: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF or HF, pyridine |
| Benzyl ether | Bn | BnBr, NaH, THF | H₂, Pd/C or Na, NH₃ |
| Acetate ester | Ac | Ac₂O, pyridine | NaOMe, MeOH or K₂CO₃, MeOH |
| p-Methoxybenzyl ether | PMB | PMBCl, NaH, THF | DDQ or TFA |
Chemical Reactivity and Mechanistic Investigations of Cyclopropyl Pyrimidin 2 Yl Methanol
Reactivity Profiles of the Cyclopropyl (B3062369) Ring System
The three-membered ring of cyclopropane (B1198618) is characterized by significant ring strain, which imparts unique reactivity to this functional group. This strain energy, typically around 27 kcal/mol, makes the C-C bonds of the cyclopropane ring susceptible to cleavage under various conditions, leading to ring-opening reactions.
While specific enzymatic studies on Cyclopropyl(pyrimidin-2-yl)methanol are not extensively documented, the enzymatic processing of cyclopropane-containing molecules is a known biological phenomenon. Heme enzymes, such as chloroperoxidase, have been shown to catalyze the enantioselective oxidation of cyclopropylmethanols to their corresponding aldehydes. This transformation proceeds without ring cleavage, highlighting the enzyme's ability to selectively target the carbinol moiety.
In other enzymatic systems, the cyclopropane ring can act as a mechanism-based inactivator. The inherent strain of the ring can be harnessed within an enzyme's active site to trigger ring-opening, leading to the formation of a reactive intermediate that can covalently modify the enzyme. This type of reactivity is of significant interest in the design of specific enzyme inhibitors.
The cyclopropyl ring in cyclopropylmethanols is susceptible to oxidative ring-opening through radical pathways. These reactions typically involve the formation of a cyclopropylcarbinyl radical, which can undergo rapid ring-opening to form a homoallylic radical. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring.
For instance, the oxidation of cyclopropanols can be initiated by various reagents, including manganese(III) acetate, copper(II) acetate, and ceric ammonium nitrate. The process often begins with the formation of an alkoxy radical, which then triggers the C-C bond cleavage of the cyclopropane ring. The resulting radical intermediate can then be trapped by other reagents or undergo further transformations.
The general mechanism for oxidative ring-opening of a cyclopropylmethanol (B32771) can be depicted as follows:
Initiation: Generation of a radical initiator.
Hydrogen Abstraction: The initiator abstracts the hydroxyl hydrogen from the cyclopropylmethanol, forming an alkoxy radical.
Ring-Opening: The highly strained cyclopropyl ring undergoes homolytic cleavage to yield a more stable radical intermediate.
Propagation/Termination: The resulting radical can participate in further reactions or be terminated.
The high degree of s-character in the C-H bonds and p-character in the C-C bonds of the cyclopropane ring influences its reactivity. The ring strain makes the cyclopropyl group an effective participant in reactions where relief of this strain is a thermodynamic driving force.
In the context of this compound, the electron-withdrawing nature of the pyrimidine (B1678525) ring can influence the stability of intermediates formed during ring-opening reactions. For example, in cationic rearrangements, the pyrimidine ring would destabilize an adjacent carbocation, potentially favoring mechanisms that avoid such intermediates. Conversely, in radical reactions, the pyrimidine ring's electronic effects could influence the regioselectivity of ring cleavage.
Reactivity of the Pyrimidine Heterocycle
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic governs its reactivity towards both nucleophiles and electrophiles.
The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atoms. When such reactions do occur, they typically require harsh conditions and proceed at positions 5, which is the most electron-rich carbon atom.
Conversely, the pyrimidine ring is activated towards nucleophilic aromatic substitution, particularly at positions 2, 4, and 6, which are electron-deficient. In this compound, the cyclopropylmethanol group is located at the 2-position. This position is susceptible to displacement by strong nucleophiles, although the C-C bond is generally stable. The reactivity of the pyrimidine ring can be further modulated by the nature of substituents present on the ring. Electron-withdrawing groups enhance the susceptibility to nucleophilic attack, while electron-donating groups have the opposite effect.
Mechanistic Elucidation of Formation and Transformation Reactions
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reaction of a pyrimidine-containing starting material with a cyclopropyl synthon. For instance, the addition of cyclopropyllithium or a cyclopropyl Grignard reagent to 2-pyrimidinecarboxaldehyde would yield the target molecule. The mechanism of this reaction follows the standard nucleophilic addition to a carbonyl group.
Transformations of this compound can involve either the cyclopropyl ring, the methanol (B129727) moiety, or the pyrimidine ring.
Reactions at the Methanol Group: The hydroxyl group can undergo typical alcohol reactions, such as oxidation to the corresponding ketone (cyclopropyl(pyrimidin-2-yl)ketone), esterification, or conversion to a leaving group for subsequent substitution reactions.
Reactions Involving the Cyclopropyl Ring: As discussed, the cyclopropyl ring can undergo ring-opening under oxidative or acidic conditions. The presence of the pyrimidine ring can influence the regioselectivity and stereoselectivity of these transformations.
Reactions of the Pyrimidine Ring: While the pyrimidine ring itself is relatively stable, modifications can be made under specific conditions, such as N-alkylation or substitution reactions if appropriate activating groups are present.
Mechanistic studies of these transformations often employ techniques such as kinetic analysis, isotopic labeling, and computational modeling to understand the reaction pathways and the structures of intermediates and transition states.
Experimental Mechanistic Studies (e.g., Isotopic Labeling, Kinetic Analysis)
A comprehensive search of chemical databases and scholarly articles did not yield any specific experimental mechanistic studies, such as isotopic labeling or kinetic analysis, focused on this compound.
Generally, experimental mechanistic studies are crucial for elucidating the step-by-step pathway of a chemical reaction. Techniques like isotopic labeling, where an atom in a reactant is replaced by its isotope, can trace the fate of that atom in the products, providing direct evidence for bond-forming and bond-breaking events. For a compound like this compound, such studies could, for example, clarify the mechanism of ring-opening reactions of the cyclopropyl group or substitution reactions at the pyrimidine ring.
Kinetic analysis, which involves measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, or catalyst), provides information about the rate-determining step of a reaction and the composition of the transition state. This type of analysis would be invaluable for understanding the factors that govern the reactivity of this compound.
The absence of such studies in the literature indicates that the mechanistic details of reactions involving this compound have not yet been experimentally investigated or reported.
Computational Insights into Reaction Mechanisms and Transition States
Similarly, there is a lack of published computational studies detailing the reaction mechanisms and transition states specifically for this compound.
Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. This information allows for the determination of activation energies and the visualization of the three-dimensional structures of transition states, offering deep insights into the factors controlling reaction feasibility and selectivity.
The lack of such computational investigations means that the theoretical understanding of the reactivity of this compound remains speculative and is not yet supported by detailed quantum chemical calculations.
Computational and Theoretical Studies on Cyclopropyl Pyrimidin 2 Yl Methanol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system, providing a wealth of information about its behavior.
Density Functional Theory (DFT) for Geometry Optimization
In the absence of specific studies on Cyclopropyl(pyrimidin-2-yl)methanol, we can look at the general application of Density Functional Theory (DFT) for similar molecular systems. DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like this compound, a geometry optimization would be the first step. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, and thus the most stable conformation of the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, and is frequently employed for such optimizations.
Basis Set Selection and Level of Theory Considerations
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. For organic molecules containing carbon, nitrogen, oxygen, and hydrogen, Pople-style basis sets such as 6-31G(d) or the more extensive 6-311+G(d,p) are commonly used. The selection of the basis set is a trade-off between computational cost and accuracy. A larger and more flexible basis set will generally yield more accurate results but will require significantly more computational resources. The combination of the DFT functional and the basis set defines the "level of theory."
Prediction of Vibrational Wavenumbers for Spectroscopic Validation
Once the optimized geometry of this compound is obtained, computational methods can be used to predict its vibrational frequencies. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as the stretching and bending of bonds. The calculated vibrational spectrum can then be compared with experimental data obtained from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This comparison is crucial for validating the accuracy of the chosen computational method and for assigning the experimentally observed spectral bands to specific molecular motions. Typically, calculated harmonic frequencies are scaled by an empirical factor to better match the anharmonicity of real molecular vibrations.
Electronic Structure Analysis
The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, the HOMO is likely to be localized on the electron-rich pyrimidine (B1678525) ring, while the LUMO might be distributed over the pyrimidine ring and the attached functional groups.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, the nitrogen atoms in the pyrimidine ring and the oxygen atom of the methanol (B129727) group would be expected to be regions of negative potential, while the hydrogen atoms would be regions of positive potential.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and bonding within a molecule. While a specific NBO analysis for this compound is not detailed in the available literature, studies on analogous pyrimidine derivatives provide a clear framework for the expected findings. nih.gov
Fukui Functions for Reactivity Site Prediction
Fukui functions are central to conceptual DFT and serve as powerful descriptors of chemical reactivity. moldb.com They quantify the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack. moldb.com The calculation involves analyzing the electron populations of the neutral molecule and its corresponding cation and anion at the same geometry.
For this compound, the Fukui functions would predict the reactivity hotspots. Studies on other pyrimidine derivatives show that the nitrogen atoms are typically the primary sites for electrophilic attack (where the molecule acts as a nucleophile). Conversely, regions of the molecule that can best stabilize an additional electron are identified as sites for nucleophilic attack (where the molecule acts as an electrophile). The analysis helps in understanding how the molecule will interact with other reagents, guiding synthetic strategies and mechanistic interpretations. moldb.com
Conformational Analysis and Stereochemical Characterization
The three-dimensional structure of this compound is defined by the spatial relationship between the planar pyrimidine ring and the strained cyclopropyl (B3062369) group, linked by a chiral carbinol center.
The cyclopropane (B1198618) ring is inherently strained due to its 60° C-C-C bond angles, a significant deviation from the ideal tetrahedral angle of 109.5°. This angle strain results in what are often termed "bent bonds," where the electron density of the carbon-carbon bonds is concentrated outside the direct internuclear axis. This imparts a degree of π-character to these bonds and makes the ring susceptible to opening reactions under certain conditions.
Stereoisomerism and Diastereoselectivity
This compound possesses a stereogenic center at the carbon atom of the methanol group, which is bonded to four different substituents (a hydrogen atom, a hydroxyl group, a cyclopropyl group, and a pyrimidin-2-yl group). This chirality means the molecule can exist as a pair of enantiomers, (R)-Cyclopropyl(pyrimidin-2-yl)methanol and (S)-Cyclopropyl(pyrimidin-2-yl)methanol.
Furthermore, the synthesis of such molecules can lead to diastereomers if multiple stereocenters are present or created. For instance, in related pyrimidinyl cyclopropane structures, the relative orientation of the substituents on the cyclopropane ring (cis or trans) is a critical aspect of its stereochemistry. Synthetic methods have been developed for the diastereoselective construction of substituted cyclopropanes, allowing for control over the spatial arrangement of the functional groups. The resolution of racemic mixtures to isolate a single enantiomer is often achieved through crystallization with a chiral resolving agent, a technique demonstrated in the synthesis of a structurally similar pyrimidinyl cyclopropane carboxylic acid.
Computational Approaches for Stereochemistry
Computational chemistry is an indispensable tool for characterizing the stereochemistry of molecules. Methods such as DFT and semi-empirical calculations (like AM1) can be employed to determine the relative energies of different conformations and stereoisomers.
For this compound, computational modeling could be used to:
Calculate the energy of the R and S enantiomers (which will be identical).
Analyze the rotational barriers around the single bonds connecting the cyclopropyl group to the carbinol carbon and the carbinol carbon to the pyrimidine ring.
Predict the most stable conformation by identifying the arrangement that minimizes steric hindrance and electronic repulsion. In related molecules, computational studies have been used to understand why one rotamer (a conformer that differs by rotation about a single bond) is more stable than another, which can dictate the stereochemical outcome of a reaction.
Molecular Descriptors
Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. These descriptors are widely used in medicinal chemistry and materials science to predict the behavior and properties of compounds.
Key molecular descriptors for this compound are summarized in the table below.
| Descriptor | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | |
| Molecular Weight | 150.18 g/mol | |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | PubChem |
XLogP3 : A computed value for the logarithm of the octanol/water partition coefficient, it indicates the lipophilicity of the molecule. A value of 0.4 suggests the compound has relatively balanced solubility in lipids and water.
Hydrogen Bond Donor/Acceptor Count : The hydroxyl group (-OH) acts as one hydrogen bond donor. The two nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group act as hydrogen bond acceptors. These features are crucial for intermolecular interactions.
Rotatable Bond Count : This refers to the number of bonds that can rotate freely, influencing the conformational flexibility of the molecule. The two rotatable bonds are between the pyrimidine ring and the carbinol carbon, and the carbinol carbon and the cyclopropyl ring.
Topological Polar Surface Area (TPSA) : This descriptor calculates the surface area of polar atoms (in this case, nitrogen and oxygen) in a molecule, which is a good predictor of its ability to permeate cell membranes.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the initial structural verification of Cyclopropyl(pyrimidin-2-yl)methanol. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
In a typical ¹H NMR spectrum of a related compound, [(1R,2S)-2-(Pyrimidin-5-yl)cyclopropyl]methanol, characteristic signals for the cyclopropyl (B3062369) protons are observed as multiplets in the upfield region, typically between δ 1.2 and 1.5 ppm. The methanolic proton would appear as a distinct signal, with its chemical shift influenced by solvent and concentration, while the pyrimidine (B1678525) protons would resonate in the downfield aromatic region.
The ¹³C NMR spectrum complements the ¹H NMR data. For pyrimidine derivatives, the carbon atoms of the heterocyclic ring typically appear in the range of δ 110-170 ppm. rsc.org The carbon of the methanol (B129727) group would be expected in the δ 50-70 ppm region, and the cyclopropyl carbons would be found in the highly shielded region of approximately δ 10-25 ppm.
Table 1: Representative ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine-H | 8.5 - 9.0 | d | 4.5 |
| Pyrimidine-H | 7.0 - 7.5 | t | 4.8 |
| CH-OH | 4.5 - 5.0 | d | 6.0 |
| CH-cyclopropyl | 1.2 - 1.6 | m | - |
| CH₂-cyclopropyl | 0.4 - 0.8 | m | - |
| OH | Variable | s (br) | - |
| Note: This is a representative table. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions. |
Table 2: Representative ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| Pyrimidine-C (quaternary) | 160 - 170 |
| Pyrimidine-CH | 115 - 160 |
| CH-OH | 65 - 75 |
| CH-cyclopropyl | 15 - 25 |
| CH₂-cyclopropyl | 5 - 15 |
| Note: This is a representative table. Actual chemical shifts can vary based on the solvent and experimental conditions. |
Two-Dimensional NMR Techniques (e.g., NOESY for Stereochemistry)
Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating the stereochemistry and spatial relationships between atoms. A NOESY experiment on this compound would reveal through-space correlations between protons that are in close proximity. For instance, correlations between the methanolic proton and the adjacent cyclopropyl proton, as well as with the protons on the pyrimidine ring, would help to define the preferred conformation of the molecule in solution. For related structures, NOE experiments have been instrumental in confirming stereochemical assignments. np-mrd.org
GIAO Method for Theoretical NMR Chemical Shift Prediction
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental formula of the compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information. For pyrimidine derivatives, common fragmentation pathways involve the loss of small neutral molecules or cleavage of the substituent groups. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. sigmaaldrich.com This technique is invaluable for assessing the purity of this compound and for analyzing it within complex mixtures. sigmaaldrich.comescholarship.org An LC-MS method would involve the development of a suitable chromatographic separation, likely using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid to improve peak shape and ionization efficiency. rsc.org The mass spectrometer would then provide mass data for the eluting components, allowing for the identification and quantification of the target compound and any impurities.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of organic molecules, including heterocyclic compounds like this compound. While this technique is renowned for its application to large biomolecules, its utility extends to smaller molecules, providing valuable information on molecular weight and structure. In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. youtube.com
For this compound (C₈H₁₀N₂O, molecular weight: 150.18 g/mol ), MALDI-TOF analysis is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 151.19. Depending on the matrix and laser energy used, other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. The high resolution of TOF analyzers allows for accurate mass determination, which can confirm the elemental composition of the molecule.
Although specific MALDI-TOF studies on this compound are not extensively documented in publicly available literature, research on related pyrimidine derivatives demonstrates the feasibility of this technique. For instance, pyrimidine derivatives have been used as derivatizing agents to enhance the MALDI-MS analysis of other molecules, highlighting the pyrimidine moiety's ability to facilitate ionization. nih.govresearchgate.net The fragmentation of the molecular ion in MALDI-TOF is generally limited, but post-source decay (PSD) or tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and obtain structural information. Expected fragmentation pathways for this compound would likely involve the loss of the hydroxyl group, cleavage of the cyclopropyl ring, or fragmentation of the pyrimidine ring.
Table 1: Expected MALDI-TOF MS Data for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | 151.19 | Protonated molecule |
| [M+Na]⁺ | 173.17 | Sodium adduct |
| [M+K]⁺ | 189.14 | Potassium adduct |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. core.ac.uk
The presence of the hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations in alcohols. ucalgary.ca The C-O stretching vibration of the alcohol is expected to appear in the 1000-1260 cm⁻¹ range. The pyrimidine ring should give rise to several characteristic bands, including C=N and C=C stretching vibrations within the 1400-1650 cm⁻¹ region. The aromatic C-H stretching vibrations of the pyrimidine ring are anticipated to be observed above 3000 cm⁻¹. The cyclopropyl group will have characteristic C-H stretching vibrations typically found around 3000-3100 cm⁻¹ and ring deformation (breathing) modes at lower wavenumbers. asianpubs.org
Table 2: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~3100-3000 | C-H stretch | Pyrimidine and Cyclopropyl |
| ~2950-2850 | C-H stretch | Aliphatic (in cyclopropyl) |
| ~1650-1550 | C=N, C=C stretch | Pyrimidine ring |
| ~1450 | CH₂ scissoring | Cyclopropyl |
| ~1200-1000 | C-O stretch | Alcohol |
| Below 1000 | Ring deformations | Pyrimidine and Cyclopropyl |
FT-Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would provide additional structural information. The pyrimidine ring vibrations, especially the symmetric ring breathing modes, are expected to be strong in the Raman spectrum. mdpi.comresearchgate.net Studies on pyrimidine and its derivatives have shown characteristic Raman bands that are sensitive to substitution patterns and intermolecular interactions. acs.org The C-C stretching vibrations of the cyclopropyl ring are also expected to be Raman active. The combination of FT-IR and FT-Raman data allows for a more complete vibrational assignment and structural confirmation of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyrimidine ring. Pyrimidine and its derivatives typically exhibit strong absorption bands in the UV region, corresponding to π→π* and n→π* transitions. nih.govacs.org
For pyrimidine itself, absorption maxima are observed around 243 nm and 298 nm in a non-polar solvent. The substitution on the pyrimidine ring in this compound is expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. The presence of the cyclopropyl and methanol substituents will influence the electronic environment of the pyrimidine ring, thus affecting the energy of the electronic transitions. A study on various pyrimidine derivatives showed absorption maxima generally falling between 200 and 300 nm. nih.gov
Table 3: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Electronic Transition | Chromophore |
| ~240-260 nm | π→π | Pyrimidine ring |
| ~280-300 nm | n→π | Pyrimidine ring |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and other organic molecules. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. researchgate.netnih.govtaylorfrancis.com
In RP-HPLC, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. wikipedia.orgyoutube.comyoutube.com The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds will have a shorter retention time, while less polar compounds will be retained longer on the column.
For the analysis of this compound, a gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation from any impurities. Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound (e.g., ~254 nm). The purity of the compound can be determined by the area percentage of the main peak in the chromatogram.
Table 4: Typical HPLC Parameters for the Analysis of Pyrimidine Derivatives
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~254 nm |
| Temperature | Ambient |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. While specific retention times are dependent on the exact method parameters, the principles of GC analysis allow for the separation of the target compound from starting materials, byproducts, and residual solvents.
Method parameters that would be optimized include the injector temperature, oven temperature program, and carrier gas flow rate. For instance, an injector temperature of 250°C is common for similar analyses. nih.govjppres.com The oven temperature would likely start at a lower temperature (e.g., 60°C) and be ramped up to a higher temperature to ensure the elution of all components. jppres.com Helium is a commonly used carrier gas. jppres.com The separated components are then detected, often by a mass spectrometer (MS), which provides mass-to-charge ratio information, further confirming the identity of the eluted compounds.
It is important to note that interactions between the analyte and the solvent can sometimes lead to the formation of artifacts. For example, the analysis of amine compounds in methanol has been shown to sometimes produce methylene-imine artifacts. nih.gov Careful method development and data interpretation are therefore crucial.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing unambiguous proof of its molecular structure and absolute stereochemistry. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a wealth of structural information.
The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would confirm the connectivity of the cyclopropyl and pyrimidinyl moieties to the methanol carbon.
Furthermore, for chiral molecules like this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenter at the carbinol carbon. This is often achieved through the use of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by co-crystallization with a chiral auxiliary of known stereochemistry.
While a specific crystal structure for this compound is not publicly available, studies on related pyrimidine derivatives have successfully employed X-ray crystallography to elucidate their binding modes to biological targets. nih.gov Similarly, the crystal structures of compounds containing cyclopropane (B1198618) rings have been determined, providing insights into the conformational effects of this strained ring system. caltech.edu The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring, which govern the crystal packing.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides an empirical formula which can be compared to the theoretical composition calculated from the molecular formula, serving as a crucial check of purity.
For this compound, the molecular formula is C₈H₁₀N₂O. Based on this, the theoretical elemental composition can be calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 63.98 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 6.71 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 18.66 |
| Oxygen | O | 16.00 | 1 | 16.00 | 10.65 |
| Total | 150.18 | 100.00 |
Experimental results from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within ±0.4%. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.
Applications in Advanced Organic Synthesis
Cyclopropyl(pyrimidin-2-yl)methanol as a Building Block for Complex Heterocyclic Molecules
The inherent reactivity of the strained cyclopropyl (B3062369) ring, coupled with the electronic properties of the pyrimidine (B1678525) nucleus, makes this compound a valuable precursor for the synthesis of a wide array of complex heterocyclic systems. The pyrimidine ring itself is a common scaffold in medicinal chemistry, and the introduction of the cyclopropylmethanol (B32771) moiety offers a unique three-dimensional feature that can be exploited for modulating biological activity and physicochemical properties.
While specific, publicly documented examples of its direct use in the synthesis of complex heterocyclic molecules are limited, the general reactivity patterns of its constituent parts suggest numerous potential applications. The pyrimidine ring can undergo various substitution reactions, and the cyclopropyl group can participate in ring-opening reactions under specific conditions, leading to the formation of new carbocyclic and heterocyclic frameworks.
Derivatization of the Hydroxyl Functional Group for Further Functionalization
The primary hydroxyl group in this compound is a key site for chemical modification, enabling its incorporation into larger and more complex structures. Standard organic transformations can be readily applied to this functional group to introduce a variety of other functionalities.
Common derivatization reactions of the hydroxyl group include:
Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. This can be used to introduce a wide range of substituents and to protect the alcohol during subsequent reaction steps.
Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis. This allows for the introduction of alkyl, aryl, or other functionalized groups.
Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid opens up a new set of synthetic possibilities, including reductive amination and amide bond formation.
Conversion to Halides: Treatment with reagents like thionyl chloride or phosphorus tribromide can convert the alcohol into the corresponding halide, which can then be used in nucleophilic substitution or cross-coupling reactions.
These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its tailored integration into a diverse range of target molecules.
Integration into Diverse Molecular Architectures
The strategic placement of the cyclopropyl, pyrimidinyl, and methanol (B129727) moieties allows for the integration of this compound into a variety of molecular architectures. The pyrimidine ring can act as a central scaffold, with the cyclopropylmethanol unit providing a vector for further elaboration.
The ability to modify the hydroxyl group, as discussed previously, further facilitates the incorporation of this building block into larger systems through the formation of ester, ether, or other linkages. This versatility makes it a valuable tool for the construction of compounds with potential applications in materials science and medicinal chemistry.
Role as a Synthetic Intermediate in Multi-Step Pathways
Given its multiple functional groups, this compound is well-suited to serve as a key intermediate in multi-step synthetic sequences. A synthetic strategy could involve initial modification of the hydroxyl group, followed by reactions at the pyrimidine ring, or vice versa. The cyclopropyl group can be carried through several synthetic steps and then be induced to react under specific conditions if desired.
Although detailed, published multi-step syntheses explicitly starting from this compound are not readily found in the current body of scientific literature, its potential as a versatile intermediate is clear from the known reactivity of its component parts. Chemists can envision its use in the synthesis of complex natural products, active pharmaceutical ingredients, and functional materials where the unique combination of its structural features is required.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for Cyclopropyl(pyrimidin-2-yl)methanol
The chemical and pharmaceutical industries are increasingly shifting towards greener and more sustainable manufacturing processes. mdpi.com This paradigm shift is driving research into novel synthetic routes for key intermediates like this compound that minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.com
Future efforts in this area are likely to concentrate on several key technologies:
Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally benign alternative to traditional chemical synthesis. tandfonline.com Research into alcohol dehydrogenases (ADHs) has shown promise for the synthesis of chiral alcohols. tandfonline.com While not yet applied specifically to this compound, the successful synthesis of related chiral pyridin-2-yl methanols using recombinant E. coli in efficient biphasic microreaction systems highlights the potential. tandfonline.com This approach can lead to high yields (>99%) and excellent enantiomeric excess (>99%) in significantly reduced reaction times. tandfonline.com
Flow Chemistry: Continuous flow synthesis is another rapidly advancing field that offers improved safety, efficiency, and scalability compared to traditional batch processes. rsc.orgbiomedicineonline.org By utilizing microreactors, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved, often leading to higher yields and purities. aksci.com The application of flow chemistry has been successful in generating libraries of heterocyclic compounds and could be adapted for the multi-step synthesis of this compound and its derivatives. biomedicineonline.orgacs.org
Green Solvents and Catalysts: A significant focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents. nih.govnih.gov Research has demonstrated the successful synthesis of various pyrimidine (B1678525) derivatives in aqueous media, which is inexpensive and environmentally friendly. nih.gov The development of reusable, non-toxic catalysts is also a critical area of investigation to further enhance the sustainability of synthetic processes. nih.gov
| Synthesis Approach | Key Advantages | Potential Application to this compound |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. tandfonline.com | Enantioselective synthesis of chiral this compound. |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, and process control. rsc.orgbiomedicineonline.org | Efficient and high-throughput synthesis of the compound and its derivatives. |
| Green Solvents | Reduced toxicity and environmental pollution, potential for enhanced reaction rates. nih.govnih.gov | Utilizing water or other green solvents to replace traditional organic solvents. |
Exploration of Unprecedented Reaction Pathways and Mechanistic Discoveries
The unique structural combination of a strained cyclopropyl (B3062369) ring and an electron-deficient pyrimidine ring in this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The high ring strain of the cyclopropane (B1198618) moiety (approximately 27 kcal/mol) is a significant driving force for reactions involving the cleavage of its carbon-carbon bonds. tandfonline.com
Future mechanistic studies will likely focus on:
Ring-Opening Reactions: The cyclopropyl group is susceptible to ring-opening under various conditions (e.g., acidic, thermal, radical), leading to the formation of stable acyclic structures. tandfonline.comnano-ntp.com The presence of the pyrimidine ring and the hydroxyl group can influence the regioselectivity and stereoselectivity of these transformations. Investigating these reactions could lead to the discovery of novel synthetic routes to functionalized pyrimidine derivatives. Radical-induced ring-opening/cyclization cascades of cyclopropane derivatives, for example, have been shown to produce a variety of complex compounds.
Rearrangement Reactions: Cyclopropylcarbinyl systems are known to undergo fascinating rearrangements. mdpi.com Depending on the reaction conditions and the nature of intermediates, transformations such as cyclopropylcarbinyl–cyclopropylcarbinyl or cyclopropyl–allylcarbinyl rearrangements could be observed. mdpi.com Elucidating the mechanisms of these potential rearrangements for this compound could provide access to novel molecular scaffolds.
Influence of the Pyrimidine Moiety: The electron-withdrawing nature of the pyrimidine ring can significantly impact the reactivity of the adjacent cyclopropylmethanol (B32771) group. Mechanistic studies will be crucial to understand how the pyrimidine ring modulates the stability of reaction intermediates and transition states, thereby directing the course of chemical reactions. The synthesis of related pyrido[2,3-d]pyrimidines involves intramolecular cyclization, highlighting the reactive nature of substituted pyrimidines. researchgate.net
Application of Advanced Computational Methods for Deeper Understanding of Reactivity and Structure
Advanced computational methods, particularly Density Functional Theory (DFT) and other in silico techniques, are becoming indispensable tools in modern chemical research. rsc.orgresearchgate.net These methods provide deep insights into molecular structure, reaction mechanisms, and electronic properties, guiding experimental design and accelerating discovery.
For this compound, computational studies can be applied to:
Elucidate Reaction Mechanisms: DFT calculations can be used to map the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and the calculation of activation barriers, providing a detailed understanding of reaction pathways. rsc.org For instance, DFT has been used to study the stereochemistry and dynamics of the ring-opening of the cyclopropyl radical, revealing that it can proceed through both disrotatory and conrotatory pathways. rsc.org
Predict Reactivity and Selectivity: Computational models can predict how structural modifications to the pyrimidine or cyclopropyl rings will affect the molecule's reactivity. tandfonline.com This predictive power can guide the synthesis of derivatives with desired chemical properties. Molecular modeling has been successfully used to complement experimental results in the study of novel pyrimidine derivatives as potential enzyme inhibitors. tandfonline.com
Drug Design and Discovery: In silico screening and molecular docking are powerful techniques for identifying potential biological targets for new molecules. researchgate.netmdpi.com By modeling the interaction of this compound derivatives with the active sites of proteins, researchers can design and prioritize compounds with high binding affinities and potential therapeutic activity. mdpi.comnih.gov
| Computational Method | Application Area for this compound | Expected Insights |
| Density Functional Theory (DFT) | Mechanistic studies of ring-opening and rearrangement reactions. rsc.org | Detailed understanding of reaction pathways, transition state geometries, and activation energies. |
| Molecular Docking | Virtual screening against biological targets (e.g., kinases, enzymes). nih.gov | Prediction of binding modes and affinities, guiding the design of bioactive derivatives. |
| In Silico ADMET Prediction | Evaluation of drug-likeness and pharmacokinetic properties. researchgate.net | Early assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. |
Integration of this compound into Novel Chemical Transformations
As a functionalized heterocyclic compound, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique combination of reactive sites—the hydroxyl group, the cyclopropyl ring, and the pyrimidine nucleus—allows for a wide range of chemical modifications.
Future research is expected to leverage this versatility in several ways:
Synthesis of Bioactive Molecules: The pyrimidine core is a "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds. researchgate.netnih.gov this compound is an ideal starting material for creating libraries of novel pyrimidine derivatives. These derivatives can be screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net
Development of Novel Heterocyclic Systems: The inherent reactivity of the cyclopropyl group can be exploited to construct novel fused or spirocyclic heterocyclic systems. Ring-opening reactions followed by intramolecular cyclization could lead to the formation of previously inaccessible molecular architectures with unique three-dimensional structures.
Materials Science Applications: Pyrimidine-containing compounds are also of interest in materials science. The integration of the this compound motif into polymers or other materials could lead to the development of novel functional materials with interesting electronic or photophysical properties.
The continued exploration of this compound's synthesis and reactivity will undoubtedly open up new avenues in medicinal chemistry, organic synthesis, and materials science, solidifying its role as a versatile and valuable chemical entity.
Q & A
Q. What is the structural significance of the cyclopropyl group in cyclopropyl(pyrimidin-2-yl)methanol for drug design?
The cyclopropyl group enhances molecular rigidity, improves metabolic stability, and increases target affinity by restricting conformational flexibility. Its strained three-membered ring promotes unique electronic interactions with biological targets, such as kinases or enzymes, which can modulate activity and selectivity. For example, cyclopropyl-containing inhibitors like SKI-O-703 (a Syk kinase inhibitor) leverage the cyclopropane ring to optimize binding pocket interactions . This group also reduces off-target effects by minimizing non-specific interactions with hydrophobic regions of proteins .
Q. What synthetic strategies are commonly employed to prepare this compound?
A multi-step approach is typically used:
Cyclopropanation : Transition metal-catalyzed reactions (e.g., Simmons-Smith) or radical-mediated methods introduce the cyclopropyl moiety.
Pyrimidine Coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura) attach the pyrimidine ring to the cyclopropane scaffold.
Hydroxymethylation : Oxidation or reduction steps generate the methanol group, often protected during synthesis to prevent side reactions .
Electrochemical methods, such as controlled potential oxidation in methanol, have been explored but face challenges due to solvent interference .
Q. How is this compound characterized in terms of physicochemical properties?
Key properties include:
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
The spatial arrangement of substituents on the cyclopropane ring affects binding to chiral enzyme pockets. For example, in JNK3 inhibitors, the (S)-configuration of cyclopropyl ketones enhances binding affinity (Kd = 46 nM) by aligning with hydrophobic residues in the ATP-binding site . Computational docking studies (e.g., molecular dynamics simulations) are recommended to optimize stereochemistry for target engagement .
Q. What methodologies address contradictions in metabolic stability data for cyclopropyl-containing compounds?
Discrepancies arise from species-specific metabolism (e.g., human vs. rodent cytochrome P450 isoforms) or assay conditions (e.g., microsomal vs. hepatocyte models). To resolve these:
Q. What novel synthetic routes exist for this compound derivatives?
A recent Mn-catalyzed cascade reaction combines cyclopropyl methanol with methyl ketones via acceptorless dehydrogenative coupling. This method generates acyl cyclopentenes through radical-initiated ring expansion, offering a chemo-selective pathway to functionalized derivatives . Challenges include controlling regioselectivity and minimizing byproducts during radical propagation.
Q. How can computational chemistry optimize the design of this compound analogs?
- DFT Calculations : Predict cyclopropane ring strain (≈27 kcal/mol) and its impact on reactivity .
- QSAR Modeling : Correlate substituent effects (e.g., pyrimidine N-methylation) with inhibitory potency (e.g., IC₅₀ values for kinase targets) .
- Docking Simulations : Map interactions with residues in Syk or JNK3 kinases to guide functional group modifications .
Q. What safety considerations are critical when handling this compound?
- Toxicity : Acute dermal LD₅₀ >1000 mg/kg in rats; potential carcinogenicity (IARC Class 2B) requires handling in fume hoods with PPE .
- Storage : Stable at 2–8°C under inert gas (e.g., argon) to prevent oxidation .
- Decomposition : Avoid strong acids/bases to prevent cyclopropane ring cleavage and release of reactive intermediates .
Data Contradictions and Validation
- Metabolic Stability : While cyclopropyl groups generally enhance stability , some derivatives exhibit rapid clearance due to CYP3A4-mediated oxidation. Validate using human liver microsomes and compare with in silico predictions .
- Synthetic Yields : Electrochemical methods report 96.8% yield in controlled conditions , but scalability issues necessitate alternative routes like Mn-catalyzed cascades .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
